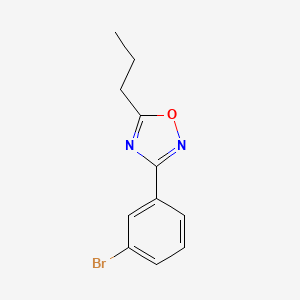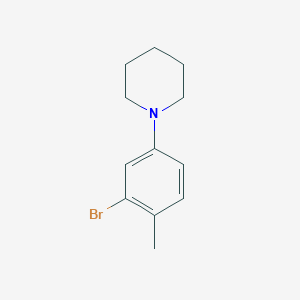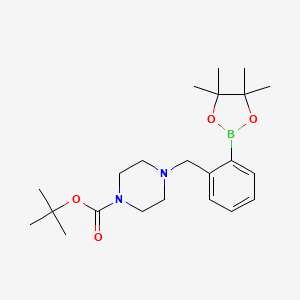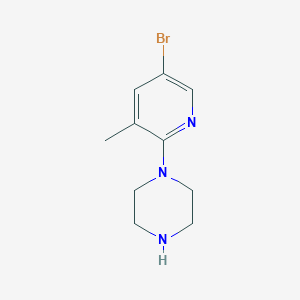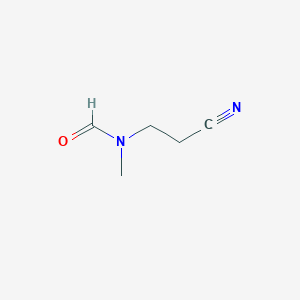
N-(2-cyanoéthyl)-N-méthylformamide
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-methylformamide: is an organic compound with the molecular formula C5H8N2O. It is a formamide derivative, characterized by the presence of a cyanoethyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
Chemistry: N-(2-cyanoethyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is utilized in the development of novel therapeutic agents. Its derivatives have shown potential in targeting specific biological pathways, making it a candidate for drug discovery.
Industry: Industrially, N-(2-cyanoethyl)-N-methylformamide is employed in the production of specialty chemicals and materials. Its unique properties enable the creation of polymers and other advanced materials with specific functionalities.
Mécanisme D'action
Target of Action
N-(2-cyanoethyl)-N-methylformamide is primarily involved in the synthesis of oligonucleotides . It acts as a phosphitylating agent, targeting the hydroxyl groups present in nucleosides during the synthesis process . The compound’s primary role is to facilitate the formation of phosphoramidites, which are essential building blocks in the creation of oligonucleotides .
Mode of Action
The interaction of N-(2-cyanoethyl)-N-methylformamide with its targets involves the conversion of protected nucleosides to phosphoramidites . This process is achieved through the compound’s ability to act as a phosphitylating agent, enabling the sequential addition of new bases to the DNA chain in a controlled and efficient manner .
Biochemical Pathways
N-(2-cyanoethyl)-N-methylformamide plays a crucial role in the phosphoramidite chemistry pathway, which is a standard method for the synthesis of oligonucleotides . This pathway involves the activation of phosphoramidites for coupling to a 5’-hydroxyl group of an oligonucleotide, a process in which N-(2-cyanoethyl)-N-methylformamide is instrumental .
Pharmacokinetics
The compound’s stability allows for sustained elevations of concentrations in tissues, leading to a decreased rate of elimination compared to other similar compounds .
Result of Action
The primary result of N-(2-cyanoethyl)-N-methylformamide’s action is the successful synthesis of oligonucleotides . By acting as a phosphitylating agent, the compound facilitates the formation of phosphoramidites, enabling the sequential addition of new bases to the DNA chain . This process results in the creation of oligonucleotides, which are essential for various biological and therapeutic applications .
Action Environment
The efficacy and stability of N-(2-cyanoethyl)-N-methylformamide are influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH levels . Additionally, the presence of other chemical agents in the environment can also impact the compound’s action, as they may interact with N-(2-cyanoethyl)-N-methylformamide or its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-cyanoethyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of N-(2-cyanoethyl)-N-methylformamide often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and achieve high product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-cyanoethyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanoethyl group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Comparaison Avec Des Composés Similaires
- N-(2-cyanoethyl)-N,N-diisopropylformamide
- N-(2-cyanoethyl)-N,N-dimethylformamide
- N-(2-cyanoethyl)-N-ethylformamide
Uniqueness: N-(2-cyanoethyl)-N-methylformamide is unique due to its specific combination of a cyanoethyl group and a formamide moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIARTJEBSBYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


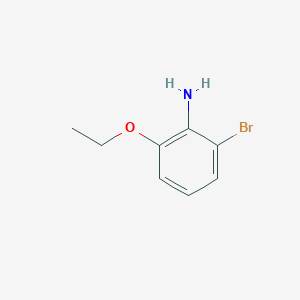
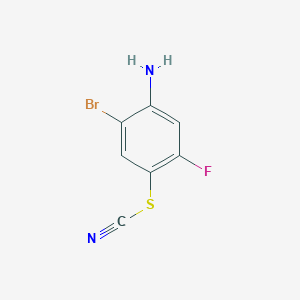
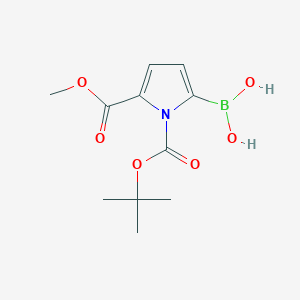
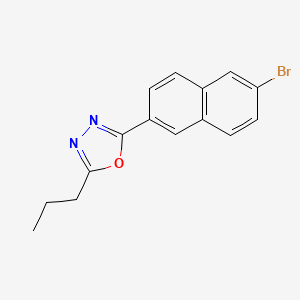

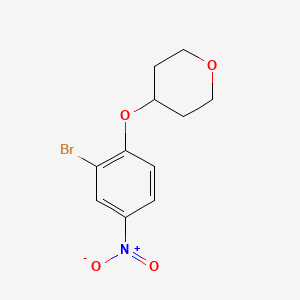
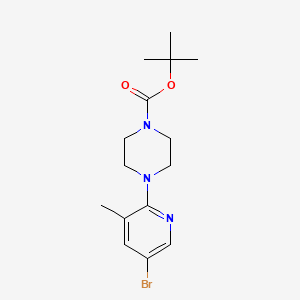

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
